(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one
Overview
Description
The compound “(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one” is a complex organic molecule. It contains a morpholino group, a propenone group, and a phenyl group with a chlorobenzyl group attached via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholino group would introduce a ring structure, the propenone group would introduce a double bond, and the ether linkage would connect the phenyl and chlorobenzyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The double bond in the propenone group could potentially be involved in addition reactions, and the ether linkage could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the morpholino group could potentially make the compound more polar, and the double bond in the propenone group could potentially make the compound more reactive .Scientific Research Applications
Structural and Synthesis Studies
Research on compounds structurally related to (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one has focused on their synthesis, crystal structures, and potential biological activities. For instance, studies on oxime derivatives containing morpholin groups reveal insights into their crystal structures and potential interactions. These compounds demonstrate varied configurations and interactions within their molecular structures, highlighting the complex nature of such chemicals (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
Biological Activity and Applications
Further investigations have extended into the synthesis and biological activity evaluation of related compounds. For example, a study on the synthesis, characterization, and biological activities of morpholine derivatives shows significant potential in antimicrobial and antituberculosis applications, underscoring the therapeutic possibilities of such compounds (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019). Another study details the crystal structure of dimethomorph, a morpholine fungicide, revealing how molecular interactions contribute to its efficacy (Kang, Kim, Kwon, & Kim, 2015).
Chemical Interactions and Properties
Research on derivatives of 1,2,4-triazoles, incorporating morpholinomethyl groups, showcases the study of intermolecular interactions, such as C-H...O and π...π interactions, which are critical in understanding the properties and potential applications of these compounds in various fields (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Photocatalytic and Optical Applications
Additionally, compounds with morpholine components have been explored for their photocatalytic activities and optical properties. This includes research into coordination compounds for potential applications in optical storage and photocatalysis, reflecting the versatility of these chemicals in scientific research (Wang, Zhang, Zhu, Zhang, Wang, & Gao, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1-morpholin-4-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c21-18-3-1-2-17(14-18)15-25-19-7-4-16(5-8-19)6-9-20(23)22-10-12-24-13-11-22/h1-9,14H,10-13,15H2/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCAHSRUDVQTSQ-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328275 | |
Record name | (E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1-morpholin-4-ylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822246 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477871-23-1 | |
Record name | (E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-1-morpholin-4-ylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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